5-(Phenylazo)-8-quinolinol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyldiazenylquinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-14-9-8-13(12-7-4-10-16-15(12)14)18-17-11-5-2-1-3-6-11/h1-10,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQIIFNACVSQRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4312-09-8 | |
| Record name | 5-(Phenylazo)-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4312-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinol, 5-(phenylazo)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
The Foundation: 8 Hydroxyquinoline and Azo Derivatives in Modern Chemistry
8-Hydroxyquinoline (B1678124), also known as oxine, is a versatile organic compound composed of a pyridine (B92270) ring fused to a phenol (B47542) ring. researchgate.net This structure imparts significant chelating abilities, allowing it to form stable complexes with a wide array of metal ions. researchgate.netresearchgate.net This property has historically positioned 8-hydroxyquinoline and its derivatives as crucial reagents in analytical chemistry for the detection and separation of metals. researchgate.netiaea.org Beyond its analytical applications, the 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry and materials science, with its derivatives showing potential in various applications. sci-hub.sewalisongo.ac.id
The introduction of an azo group (-N=N-) into the 8-hydroxyquinoline framework gives rise to azo derivatives with enhanced and often novel properties. Azo compounds are well-known for their chromophoric nature, meaning they are colored. walisongo.ac.id The combination of the chelating ability of the 8-hydroxyquinoline core with the chromophoric properties of the azo group leads to compounds that can act as chromogenic reagents, changing color upon binding to specific metal ions. sci-hub.seresearchgate.net This makes them highly valuable for colorimetric sensing applications.
A Look Back: the Research Journey of 5 Arylazo 8 Quinolinols
A significant area of historical research has been their application as analytical reagents. The ability of these compounds to form colored complexes with metal ions was systematically studied for the development of spectrophotometric methods for metal ion determination. iaea.orgresearchgate.net Furthermore, the potential of these compounds in various industrial applications, such as dyes for textiles, has also been a subject of investigation. asianpubs.orgscispace.com
Pushing the Boundaries: Current Research on 5 Phenylazo 8 Quinolinol
Foundational Synthetic Pathways for this compound
The preparation of this compound is most commonly achieved through a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction with 8-hydroxyquinoline.
Diazotization-Coupling Reactions: Principles and Optimization
The foundational synthesis begins with the diazotization of an aniline derivative. This reaction involves treating the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). derpharmachemica.comsci-hub.se This process converts the amino group into a highly reactive diazonium salt.
The subsequent and crucial step is the azo coupling reaction. The generated diazonium salt acts as an electrophile and reacts with the electron-rich 8-hydroxyquinoline (also known as oxine). The hydroxyl group at the C-8 position of the quinoline (B57606) ring activates the molecule for electrophilic substitution. The coupling reaction is directed to the C-5 position, which is para to the hydroxyl group and possesses increased electron density, particularly in a basic medium. mdpi.com This regioselectivity is a key feature of the synthesis, leading to the specific formation of this compound. The reaction is typically carried out in a basic or mildly acidic medium to facilitate the coupling process. mdpi.comgoogle.com
The general reaction scheme can be depicted as follows:
Step 1: Diazotization Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O (Where Ar = Phenyl, X = Cl⁻)
Step 2: Azo Coupling [Ar-N₂]⁺X⁻ + C₉H₇NO → C₁₅H₁₁N₃O + HX (Where C₉H₇NO is 8-hydroxyquinoline)
It is important to note that under certain conditions, such as a higher ratio of diazonium salt to 8-hydroxyquinoline, disubstituted products at both the C-5 and C-7 positions can be obtained. mdpi.com
Refinement of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction parameters is critical for maximizing the yield and ensuring the high purity of this compound. Key factors that influence the outcome of the synthesis include temperature, pH, and the stoichiometry of the reactants.
Temperature Control: Maintaining a low temperature, typically between 0 and 5°C, during the diazotization step is paramount. Diazonium salts are unstable and can decompose at higher temperatures, leading to reduced yields and the formation of unwanted byproducts. derpharmachemica.com
pH Adjustment: The pH of the reaction medium plays a dual role. Diazotization is carried out in a strongly acidic environment (pH 0.1 to 2) to ensure the formation and stability of the diazonium salt. google.com However, the subsequent coupling reaction is often favored in a slightly acidic to basic medium (pH 4.5-5.5 or higher). researchgate.netasianpubs.org Careful control of pH throughout the process is therefore essential for efficient synthesis. For instance, dissolving 8-hydroxyquinoline in an aqueous alkali solution before the addition of the diazonium salt can facilitate the coupling. asianpubs.org
Stoichiometry: The molar ratio of the reactants, specifically the amine to the coupling component (8-hydroxyquinoline), is typically maintained at or near a 1:1 ratio to promote the formation of the monosubstituted product. google.com
Purification: After the reaction is complete, the crude product is often purified by recrystallization from a suitable solvent, such as absolute ethanol (B145695) or 2-ethoxyethanol, to obtain a product of high purity. sci-hub.semdpi.com
Synthesis of Substituted this compound Derivatives
The versatility of the diazotization-coupling reaction allows for the synthesis of a wide array of substituted this compound derivatives. By introducing various substituents onto the phenyl ring of the diazonium salt, the electronic and, consequently, the chemical and physical properties of the final azo dye can be systematically modified.
Design and Preparation of Analogs with Varied Electronic Properties
A range of substituted anilines can be used as precursors to generate diazonium salts with different electronic characteristics. For example, anilines bearing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and methyl (-CH₃), or electron-withdrawing groups (EWGs) such as nitro (-NO₂) and chloro (-Cl), have been successfully employed. chempap.orgsci-hub.setandfonline.com
The synthesis of these derivatives follows the same fundamental diazotization-coupling pathway as the parent compound. For instance, to synthesize 5-(p-methoxyphenylazo)-8-hydroxyquinoline, p-anisidine (B42471) is used as the starting amine. Similarly, 4-chloroaniline (B138754) serves as the precursor for 5-(4-chlorophenylazo)-8-hydroxyquinoline. sci-hub.se
A study detailed the preparation of a series of 5-(4'-substituted)phenylazo-8-hydroxyquinolines with substituents including -N(CH₃)₂, -C₂H₅, -n-C₄H₉, -C(CH₃)₃, -H, and -F. researchgate.net This highlights the broad scope of accessible derivatives.
| Substituent on Phenyl Ring | Starting Aniline Derivative |
| -H | Aniline |
| p-OCH₃ | p-Anisidine chempap.orgtandfonline.com |
| o-CH₃ | o-Toluidine tandfonline.com |
| o-Cl | o-Chloroaniline tandfonline.com |
| p-Cl | p-Chloroaniline sci-hub.se |
| p-NO₂ | p-Nitroaniline chempap.orgwalisongo.ac.id |
| p-SO₃H | Sulfanilic acid chempap.org |
| o-COOH | Anthranilic acid chempap.org |
| p-N(CH₃)₂ | N,N-Dimethyl-p-phenylenediamine researchgate.net |
| p-C₂H₅ | 4-Ethylaniline researchgate.net |
| p-F | 4-Fluoroaniline researchgate.net |
Impact of Substituent Effects on Reaction Kinetics and Product Distribution
The nature of the substituent on the aniline precursor can influence both the rate of the reaction and the properties of the resulting azo dye. Electron-donating groups on the phenyl ring can increase the nucleophilicity of the amine, potentially affecting the diazotization step. Conversely, electron-withdrawing groups increase the electrophilicity of the diazonium ion, which can accelerate the coupling reaction.
The electronic properties of the substituents also have a profound impact on the spectral properties of the resulting dyes. It is a well-established phenomenon that electron-withdrawing groups tend to cause a bathochromic (red) shift in the absorption maximum of the dye compared to those with electron-donating groups. goums.ac.ir This solvatochromic behavior is also influenced by the polarity of the solvent. walisongo.ac.idgoums.ac.ir
Advanced Synthetic Techniques and Sustainable Approaches
While the classical diazotization-coupling reaction remains the predominant method, research is ongoing to develop more advanced and sustainable synthetic strategies. One such approach involves the immobilization of 8-hydroxyquinoline onto a solid support, such as silica gel, followed by a diazo coupling reaction. nih.govresearchgate.net This method facilitates the separation and purification of the product and can be considered a greener alternative to traditional solution-phase synthesis. arabjchem.org For example, 8-hydroxyquinoline can be anchored to an aminopropyl silica gel through a p-aminobenzoyl linker, and the subsequent azo coupling yields a silica-immobilized this compound. nih.gov
Furthermore, processes that allow for the reaction to be carried out under milder or more environmentally friendly conditions, such as in aqueous media or with the use of phase transfer catalysts, are being explored to enhance the sustainability of the synthesis. mdpi.com
Principles of Ligand Design and Chelation Modes
The chelating properties of this compound are fundamentally dictated by its molecular structure, which features key functional groups positioned for effective coordination with metal ions.
Bidentate Coordination through Hydroxyl Oxygen and Quinolyl Nitrogen
This compound primarily functions as a bidentate ligand, coordinating to metal ions through the oxygen atom of the deprotonated hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring. chempap.orglookchem.com This coordination results in the formation of a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. researchgate.net The formation of this ring is a key factor in the stability of the resulting metal complexes. chempap.org The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group act as a pair of electron donors, forming strong coordinate bonds with a central metal atom. This bidentate nature is a well-established characteristic of 8-hydroxyquinoline and its derivatives. chempap.orgresearchgate.net
Azo-Hydrazone Tautomerism in Coordination Equilibria
A significant feature of this compound is its existence in a tautomeric equilibrium between the azo and hydrazone forms. cdnsciencepub.comresearchgate.net This equilibrium can be influenced by factors such as the solvent and the presence of metal ions. goums.ac.ir In the free ligand, both forms can coexist, but upon complexation with a metal ion, the equilibrium often shifts. cdnsciencepub.comresearchgate.net
Spectroscopic studies, including electronic and infrared spectroscopy, have shown that while the free ligand exhibits bands corresponding to both tautomers, the metal complexes of 5-phenylazo-8-quinolinol typically exist exclusively in the azo form. cdnsciencepub.comcdnsciencepub.com In the electronic spectra of these complexes, the band around 450 nm, characteristic of the hydrazone form, is absent. cdnsciencepub.com Instead, the band at approximately 380 nm, attributed to the π-π* transition of the azo form, undergoes a red shift to around 400-430 nm upon chelation. cdnsciencepub.com This shift is a direct consequence of the ligand coordinating to the metal ion. cdnsciencepub.com The stabilization of the azo form in the complex is a critical aspect of its coordination chemistry.
Stereochemical Implications of Chelate Ring Formation
The formation of the five-membered chelate ring between this compound and a metal ion has significant stereochemical consequences. The geometry of the resulting complex is influenced by the coordination number of the metal ion and the stoichiometry of the complex. For instance, with divalent metal ions, complexes with a 1:2 metal-to-ligand ratio are commonly formed. researchgate.net
Formation of Organometallic Complexes with this compound
The versatility of this compound as a ligand extends to its ability to form stable organometallic complexes, particularly with organotin compounds.
β-Alkoxycarbonylalkyltin Chelates: Synthesis and Structural Aspects
A notable class of organometallic complexes is formed between this compound and β-alkoxycarbonylalkyltin chlorides. cdnsciencepub.comcdnsciencepub.com These tin compounds are of interest as intermediates for PVC stabilizers. cdnsciencepub.comcdnsciencepub.com The synthesis of these chelates involves the reaction of the β-alkoxycarbonylalkyltin chloride with this compound, leading to the formation of complexes with general formulas such as R2SnL2, RSnL2Cl, and R2SnLCl, where R represents the β-alkoxycarbonylalkyl group (e.g., CH3OCOCH2CH2-) and LH represents the 5-phenylazo-8-quinolinol ligand. cdnsciencepub.comcdnsciencepub.com
The resulting complexes have been characterized by various spectroscopic methods, including elemental analysis, electronic, IR, and 1H NMR spectra. cdnsciencepub.comcdnsciencepub.com Structural studies indicate that the 5-phenylazo-8-quinolinolate ligand behaves as a bidentate chelate, similar to its coordination with other metal ions. cdnsciencepub.com The structural features of these organotin complexes are considered to be quite similar to other organotin oxinates. cdnsciencepub.com
Mechanism of Ligand-Metal Nucleophilic Attack
The formation of these β-alkoxycarbonylalkyltin chelates proceeds through a nucleophilic attack mechanism. cdnsciencepub.comcdnsciencepub.com The reaction is initiated by the nucleophilic attack of the chelating ligand, this compound, on the tin atom of the β-alkoxycarbonylalkyltin chloride. cdnsciencepub.comcdnsciencepub.comresearchgate.net This attack is followed by the elimination of a molecule of hydrogen chloride (HCl). cdnsciencepub.comcdnsciencepub.comresearchgate.net The hydrochloric acid liberated during the reaction is typically neutralized by the addition of a base, such as an ammonia (B1221849) solution, to drive the reaction to completion and facilitate the isolation of the desired complex. cdnsciencepub.com This mechanism is a common pathway for the formation of complexes between metal halides and ligands containing acidic protons.
Coordination with Transition Metal Ions
This compound acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group to form stable six-membered chelate rings. chempap.org This chelating property is central to its extensive coordination chemistry.
The interaction of this compound and its derivatives with divalent transition metal ions such as nickel(II), cobalt(II), copper(II), and zinc(II) has been widely studied. nih.govasianpubs.orgjst.go.jpscispace.com Potentiometric studies of 5-(p-aminophenylazo)-8-hydroxyquinoline with Mn(II), Co(II), Ni(II), and Cu(II) have revealed that the stability of the resulting complexes follows the Irving-Williams order: Mn(II) < Co(II) < Ni(II) < Cu(II). nih.govresearchgate.net This order is generally expected for high-spin octahedral complexes of these ions.
The synthesis of metal chelates of 5-(4-N,N-diphenylamino sulfonyl phenylazo)-8-hydroxy quinoline with Cu(II), Ni(II), Co(II), Mn(II), and Zn(II) has been reported, with characterization confirming the metal-ligand binding. asianpubs.org Similarly, complexes of 5-(4-N,N-diethylamino sulfonyl phenylazo)-8-hydroxy quinoline with the same set of divalent metal ions have been synthesized and characterized. scispace.com In these complexes, the ligand coordinates to the metal ion, leading to the formation of stable structures. asianpubs.orgscispace.com
Spectroscopic studies of copper(II) complexes with this compound bound to silica have indicated a 1:1 metal-to-ligand stoichiometry. nih.gov The formation of both 1:1 and 1:2 metal-to-ligand complexes has been indicated in conductometric studies of various divalent metal ions with quinoline azodyes. jst.go.jp Research on mixed ligand complexes involving 5-arylazo-8-hydroxyquinoline derivatives and amino acids with Co(II), Ni(II), and Cu(II) has proposed tetrahedral structures for the Co(II) and Cu(II) complexes and an octahedral structure for the Ni(II) complexes. researchgate.net
Table 1: Stability Order of Divalent Metal Complexes with a this compound Derivative
| Metal Ion | Relative Stability |
| Mn(II) | < |
| Co(II) | < |
| Ni(II) | < |
| Cu(II) | Highest |
This table is based on potentiometric studies of 5-(p-aminophenylazo)-8-hydroxyquinoline. nih.govresearchgate.net
The complexing ability of this compound extends to trivalent metal ions. Azo compounds based on 8-hydroxyquinoline are known to be effective chelating agents for a variety of metal ions, including those in the +3 oxidation state. chempap.org While specific detailed studies on the complexation of this compound with Bi(III) are not extensively documented in the provided results, the general behavior of 8-hydroxyquinoline derivatives suggests the formation of stable complexes. chempap.org
Studies on the complexation of 8-hydroxyquinoline-5-sulfonate, a related ligand, with Ga(III) and In(III) have shown the formation of 1:3 (metal:ligand) complexes. rsc.org Interestingly, the geometry of these complexes differs, with Ga(III) forming a mer-isomer and In(III) forming a fac-isomer. rsc.org This highlights the influence of the metal ion's size and electronic configuration on the resulting complex's stereochemistry. The complexation of Ga(III) with various quinolone antimicrobials has also been explored, demonstrating the versatility of this metal ion in forming complexes with quinoline-based ligands. science.gov The use of 5-phenylazo-8-quinolinol immobilized on a resin for the preconcentration of trace amounts of Ga(III) and In(III) further underscores its strong affinity for these trivalent ions. researchgate.net
The study of mixed ligand complexes provides deeper insights into the coordination behavior of this compound. Research has been conducted on ternary chelates of Ni(II) with 5-phenylazo-8-quinolinol and its substituted derivatives in the presence of various other ligands, including amino acids (glycine, alanine), catechol, oxalic acid, 1,10-phenanthroline, and 2,2-bipyridyl. asianpubs.org In these systems, 5-phenylazo-8-quinolinol can act as either a primary or secondary ligand depending on the nature of the co-ligand. asianpubs.org For instance, with catechol, it behaves as a primary ligand, while with oxalic acid, it acts as a secondary ligand. asianpubs.org
The formation of mixed ligand complexes of zinc(II) involving 5-(phenylazo)-8-hydroxyquinoline and other chelating agents like salicylaldehyde, salicylic (B10762653) acid, anthranilic acid, or 8-hydroxyquinoline has also been reported. rjpbcs.com In these [Zn(L)(L')] type complexes, 5-(phenylazo)-8-hydroxyquinoline binds to the zinc ion through the deprotonation of its hydroxyl group and coordination of the quinoline ring nitrogen. rjpbcs.com
Furthermore, Ni(II) bis-chelates of ligands such as dialkyldithiophosphate have been shown to react with 5-phenylazo-8-hydroxyquinoline derivatives to form octahedral mixed ligand complexes. niscpr.res.in
Thermodynamic and Kinetic Aspects of Complex Formation
Understanding the thermodynamic and kinetic stability of the metal complexes of this compound is crucial for predicting their behavior in various applications.
The stability constants of metal complexes provide a quantitative measure of their stability in solution. Potentiometric titration is a common technique used to determine the proton-ligand dissociation constants and the metal-ligand stability constants. nih.govresearchgate.netasianpubs.org For instance, the stability constants of Ni(II) ternary complexes with 5-phenylazo-8-quinolinol and other ligands have been determined using pH titration techniques in a dioxane-water medium. asianpubs.org The study of formation equilibria reveals the stepwise formation of complexes in solution. asianpubs.org
The stability constant of the Cu(II) complex with 5-phenylazo-8-hydroxyquinoline grafted onto silica has been determined to be quite high, with reported values of K° = 4.8 × 10⁸ and even higher values in different media. nih.gov The formation of these metal complexes has been found to be a spontaneous and endothermic process, driven by a favorable entropy change. nih.gov
Table 2: Formation Constants of Ni(II) Mixed Ligand Complexes
| Secondary Ligand | Log K (Ni(L)(L')) |
| Glycine | Varies with substituent on primary ligand |
| Alanine | Generally higher than with glycine |
| Catechol | - |
| Oxalic Acid | - |
| 1,10-Phenanthroline | - |
| 2,2'-Bipyridyl | - |
This table illustrates the study of formation constants for Ni(II) ternary complexes, where L is a this compound derivative and L' is the secondary ligand. Specific values depend on the substituent. asianpubs.org
The electronic properties of substituents on the phenylazo ring of this compound can significantly influence the stability and selectivity of the metal complexes formed. Electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃), at the para position of the phenyl ring increase the stability of the corresponding Ni(II) complexes compared to the unsubstituted ligand. asianpubs.org This is attributed to the increased electron density on the ligand, which enhances its basicity and coordinating ability. asianpubs.org
Conversely, electron-withdrawing groups, like the nitro (-NO₂) group, decrease the stability of the complexes. asianpubs.org This is due to the reduced electron density on the ligand, which weakens its interaction with the metal ion. asianpubs.org These substituent effects provide a means to tune the stability and selectivity of the complexes for specific applications. The influence of substituents on the dissociation and stability constants has been examined based on the electron-repelling property of the substituent. jst.go.jpresearchgate.net
Metal-Ligand dπ-pπ Bonding Interactions
The interaction between a metal ion and the ligand this compound involves a sophisticated interplay of electronic effects, including the formation of dπ-pπ bonding, often referred to as back-bonding. This type of interaction is particularly significant in complexes with transition metals that possess filled or partially filled d-orbitals of suitable symmetry to overlap with the vacant π* orbitals of the ligand.
The this compound ligand has an extended π-system that includes the quinoline ring, the azo group (-N=N-), and the phenyl ring. The azo group, in particular, possesses low-lying π* antibonding orbitals that can act as acceptor orbitals for electron density from the metal center. This back-donation from the metal's d-orbitals to the ligand's π* orbitals complements the primary σ-donation from the ligand's lone pairs to the metal's empty orbitals.
The extent of dπ-pπ back-bonding is contingent on several factors, including the nature of the metal ion (its identity, oxidation state, and d-electron configuration), the other ligands present in the coordination sphere, and the specific substituents on the this compound ligand itself. For instance, electron-donating or electron-withdrawing groups on the phenyl ring can modulate the energy of the ligand's π* orbitals, thereby influencing the strength of the back-bonding interaction. asianpubs.org
Computational studies, such as those employing Density Functional Theory (DFT), provide valuable insights into the nature of these interactions. Molecular orbital analysis can reveal the contributions of metal d-orbitals and ligand π-orbitals to the molecular orbitals of the complex, offering a quantitative picture of the back-bonding. researchgate.netias.ac.in For example, in ruthenium(II) complexes with analogous azo-pyridine ligands, significant π-back-bonding from the ruthenium(II) d-orbitals to the π-orbitals of the azo bond has been demonstrated, leading to a noticeable elongation of the azo bond. uu.nl Similarly, in osmium(II) complexes with 2-(phenylazo)pyridine (B13924361) (a related ligand), a remarkable degree of metal-to-ligand π-back-donation is evident from the short metal-(azo)nitrogen distances and the lengthened N–N bonds. rsc.org
The presence of dπ-pπ interactions has a profound impact on the electronic properties of the resulting metal complexes, influencing their color, redox potentials, and photophysical behavior. mdpi.com The delocalization of electron density between the metal and the ligand can lead to the emergence of intense metal-to-ligand charge transfer (MLCT) bands in the electronic absorption spectra. These interactions are crucial in the design of molecular materials with specific electronic and optical properties. researchgate.net
Table 1: Spectroscopic and Structural Data Indicative of dπ-pπ Interactions in Metal Complexes with Azo-containing Ligands
| Complex/Ligand | Metal Ion | N=N Bond Length (Å) | Metal-N(azo) Bond Length (Å) | Key Spectroscopic Feature | Reference |
| [Ru(azpy)₂Cl₂] | Ru(II) | Lengthened compared to free ligand | Relatively short | Strong π-back-bonding interaction | uu.nl |
| [Os(pap)₂(9-OP)]⁺ | Os(II) | ~1.32 | <2.00 | Enhanced π-back-donation | rsc.org |
| This compound | - | - | - | HOMO concentrated on aromatic rings and azo part | researchgate.net |
| Ni(II) ternary complexes | Ni(II) | - | - | M-N π-bond formation by back-donation | asianpubs.org |
Advanced Spectroscopic Characterization and Electronic Structure Investigations
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy is a primary tool for probing the frontier molecular orbitals of 5-(Phenylazo)-8-quinolinol and its derivatives. The UV-Visible absorption spectra of these compounds are characterized by distinct bands that are sensitive to molecular structure, solvent environment, and coordination with metal ions.
The electronic spectrum of this compound and its derivatives typically displays strong absorption bands in the UV-Visible region. A prominent band observed between 420–450 nm is attributed to n-π* and π-π* electronic transitions. ijacskros.com These transitions originate from the promotion of electrons from non-bonding (n) and bonding pi (π) orbitals to antibonding pi (π*) orbitals within the conjugated system, which extends across the phenyl, azo, and quinoline (B57606) groups.
The molecule's structure, featuring an electron-donating hydroxyl group on the quinoline ring and the electron-withdrawing azo linkage, facilitates intramolecular charge transfer (ICT). Upon photoexcitation, electron density is redistributed from the electron-rich quinoline part (donor) to the electron-deficient azo-phenyl moiety (acceptor). This ICT character is a key determinant of the compound's photophysical properties. The efficiency and energy of this charge transfer can be influenced by the dihedral angle between the donor and acceptor π systems and the magnitude of their electronic coupling.
This compound exhibits significant solvatochromism, meaning its color and absorption spectrum change with the polarity of the solvent. walisongo.ac.id This phenomenon is a direct consequence of the change in the energy difference between the ground and excited states due to differential solvation. Generally, bathochromic (red) shifts are observed in the absorption maxima (λmax) as the solvent polarity increases. walisongo.ac.id This indicates that the excited state, which possesses a more pronounced charge-separated character due to ICT, is more stabilized by polar solvents than the ground state.
The solvatochromic properties are influenced by both the electronic character of the solvents and the specific nature of substituents on the phenylazo-quinoline framework. walisongo.ac.id For instance, studies on related phenylazoquinolin-8-ol dyes have demonstrated distinct shifts in λmax in various organic solvents, highlighting the role of solvent polarity and basicity. walisongo.ac.id
| Solvent | Polarity Index | λmax (nm) |
|---|---|---|
| n-Hexane | 0.1 | 400 |
| Chloroform | 4.1 | 410 |
| Ethanol (B145695) | 4.3 | 420 |
| Methanol | 5.1 | 415 |
| DMSO | 7.2 | 430 |
The coordination of this compound with metal ions leads to significant and characteristic changes in its electronic absorption spectrum. Upon complexation, the absorption bands associated with the ligand's electronic transitions can shift to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths. ijacskros.com These shifts are indicative of the ligand's interaction with the metal center, which perturbs the energy levels of its molecular orbitals.
For example, the complexation of a p-chloroaniline derivative of 8-hydroxyquinoline (B1678124) azo dye with Pb(II) resulted in a notable bathochromic shift, suggesting a stabilization of the π* orbital upon coordination. ijacskros.com The magnitude and direction of the shift depend on the nature of the metal ion, the stoichiometry of the complex, and the pH of the solution. ijacskros.com In some cases, complexation can also lead to a marked increase in fluorescence intensity compared to the free ligand, a phenomenon known as chelation-enhanced fluorescence (CHEF). rsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Bonding
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the molecular structure, bonding, and functional groups within this compound and its metal complexes.
The FT-IR spectrum of the free this compound ligand displays a rich set of absorption bands corresponding to the vibrations of its constituent parts.
O-H Vibrations: A broad band of medium intensity is typically observed in the region of 3340-3400 cm⁻¹, corresponding to the stretching vibration of the phenolic O-H group on the quinoline ring. ijacskros.com
C-O Vibrations: The stretching of the C-O bond of the phenol (B47542) group appears around 1100-1110 cm⁻¹. ijacskros.com
Azo Group Vibrations: The characteristic stretching vibration of the azo group (νN=N) is found in the region of 1400-1410 cm⁻¹. utripoli.edu.ly
Quinoline Ring Vibrations: The spectrum is also characterized by several bands related to the C=C and C=N stretching vibrations within the quinoline ring system, often observed around 1580 cm⁻¹. researchgate.net
Upon complexation with a metal ion, these vibrational frequencies can shift. For instance, the O-H band often shifts or disappears, indicating deprotonation and coordination of the oxygen atom. ijacskros.com Similarly, the C-O stretching frequency shifts, reflecting the formation of a metal-oxygen bond. ijacskros.com Interestingly, studies on related compounds have shown that the νN=N band may show no significant shift upon complex formation, suggesting that the azo group does not directly participate in chelation. utripoli.edu.ly
| Vibrational Mode | Free Ligand | Metal Complex | Assignment |
|---|---|---|---|
| ν(O-H) | ~3350 | Shifted/Broadened (~3380) | Hydroxyl group stretch |
| ν(C=N) / ν(C=C) | ~1580 | Shifted | Quinoline ring vibrations |
| ν(N=N) | ~1404 | No significant shift (~1404) | Azo group stretch |
| ν(C-O) | ~1105 | Shifted (~1120 or ~1097) | Phenolic C-O stretch |
FT-IR spectroscopy is instrumental in identifying the specific atoms on the this compound ligand that coordinate to a metal ion. The molecule typically acts as a bidentate ligand, chelating metal ions through two coordination sites. researchgate.net
The primary chelation sites are the nitrogen atom of the quinoline ring and the oxygen atom of the adjacent hydroxyl group. researchgate.net Evidence for this coordination mode comes from the following spectral changes upon complexation:
A significant shift or disappearance of the ν(O-H) band, which confirms the deprotonation of the hydroxyl group and the formation of a metal-oxygen (M-O) bond. ijacskros.com
A noticeable shift in the ν(C-O) stretching frequency, further supporting the involvement of the phenolic oxygen in coordination. ijacskros.com
Shifts in the vibrational bands associated with the quinoline ring, particularly the C=N vibration, indicate coordination of the heterocyclic nitrogen atom to the metal center. researchgate.net
The lack of a significant shift in the ν(N=N) band confirms that the azo group is not directly involved in the chelation. utripoli.edu.ly The magnitude of the shifts in the ν(C-O) and quinoline ring bands can provide qualitative information about the strength of the newly formed M-O and M-N bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering detailed information about the proton and carbon environments within the molecule. It is particularly crucial for investigating the dynamic equilibrium between its tautomeric forms.
Proton NMR (¹H NMR) is instrumental in studying the azo-hydrazone tautomerism in this compound. This compound can exist as two primary tautomers: the azo form, which features a hydroxyl group (-OH), and the hydrazone form, characterized by a ketone group (C=O) and an N-H bond.
The equilibrium between these two forms is sensitive to factors such as the solvent, temperature, and pH. The ¹H NMR spectrum provides distinct signals for each tautomer, allowing for their identification and quantification.
Azo Tautomer : In the azo form, a characteristic signal for the hydroxyl proton (-OH) is expected. This signal is often broad and its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. The aromatic protons of the quinoline and phenyl rings would show complex multiplets in the aromatic region of the spectrum.
Hydrazone Tautomer : The hydrazone form is distinguished by a downfield signal corresponding to the N-H proton, typically in the range of 13-16 ppm. This significant downfield shift is indicative of a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen or the pyridine (B92270) nitrogen atom. The presence of this signal is a strong indicator of the hydrazone tautomer.
The relative integration of the signals corresponding to the unique protons of each tautomer allows for the determination of their equilibrium ratio in a given solvent. For instance, studies on similar azo dyes have shown that the equilibrium can be shifted by the solvent's polarity and hydrogen-bonding capability.
Table 1: Representative ¹H NMR Chemical Shifts for Tautomeric Forms of Azo-8-Hydroxyquinoline Derivatives
| Proton | Expected Chemical Shift (ppm) - Azo Form | Expected Chemical Shift (ppm) - Hydrazone Form |
|---|---|---|
| Aromatic-H | 7.0 - 9.0 | 6.5 - 8.5 |
| OH | Variable, often broad | Absent |
Note: The exact chemical shifts can vary based on the solvent and specific substituents.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound and further evidence for the tautomeric equilibrium. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of their electronic environment.
The azo-hydrazone tautomerism results in significant changes in the hybridization and chemical environment of specific carbon atoms, which is reflected in the ¹³C NMR spectrum:
C8 Carbon : In the azo form, the carbon atom attached to the hydroxyl group (C8) is expected to resonate in the typical range for aromatic carbons bearing an -OH group (~153 ppm). In the hydrazone form, this carbon becomes part of a carbonyl group (C=O), shifting its resonance significantly downfield to ~180-190 ppm.
C5 Carbon : The carbon atom attached to the azo group (C5) in the azo form would have a chemical shift characteristic of a carbon bonded to a nitrogen atom in an azo linkage (~157 ppm). In the hydrazone form, this carbon is part of an aromatic ring adjacent to a hydrazone linkage, leading to a different chemical environment.
Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl, methylene, methine, and quaternary carbons, aiding in the complete assignment of the carbon skeleton.
Table 2: Characteristic ¹³C NMR Chemical Shifts for Key Carbons in Azo-8-Hydroxyquinoline Systems
| Carbon Atom | Expected Chemical Shift (ppm) - Azo Form | Expected Chemical Shift (ppm) - Hydrazone Form |
|---|---|---|
| C=O (C8) | Absent | ~180 - 190 ppm |
| C-OH (C8) | ~153 ppm | Absent |
| C-N=N (C5) | ~157 ppm | Shifted due to hydrazone formation |
X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is a powerful tool for investigating the electronic structure of this compound, particularly in the solid state.
In the solid state, this compound may exist predominantly as one tautomer or as a mixture. XPS can be used to quantitatively assess the proportions of the azo and hydrazone forms by analyzing the high-resolution spectra of the core levels of nitrogen and oxygen atoms. The different chemical environments of these atoms in the two tautomers lead to distinct binding energies. By deconvoluting the N(1s) and O(1s) spectra into their constituent peaks, the relative area of the peaks corresponding to each tautomer can be used to determine their ratio in the solid sample.
High-resolution XPS scans of the N(1s) and O(1s) core levels provide detailed information about charge distribution and hydrogen bonding.
N(1s) Spectrum : The azo form contains two chemically equivalent nitrogen atoms in the -N=N- group, which would ideally give a single N(1s) peak. The hydrazone form, however, has two distinct nitrogen environments: one in the C=N-NH group and the other in the pyridine ring. This would result in multiple peaks in the N(1s) spectrum. The nitrogen in the N-H bond of the hydrazone tautomer would have a different binding energy compared to the azo bridge nitrogens.
O(1s) Spectrum : The oxygen atom's chemical environment also differs significantly between the two tautomers. In the azo form, the oxygen is part of a hydroxyl group (C-OH), while in the hydrazone form, it is a carbonyl oxygen (C=O). Carbonyl oxygens typically exhibit a lower O(1s) binding energy compared to hydroxyl oxygens due to the difference in electronegativity and bonding. Intramolecular hydrogen bonding, present in the hydrazone form, would also influence the electron density and thus the binding energy of both the N(1s) and O(1s) core levels.
Table 3: Expected Core Level Binding Energies for Azo and Hydrazone Tautomers
| Core Level | Tautomer Form | Chemical Environment | Expected Binding Energy (eV) |
|---|---|---|---|
| O(1s) | Azo | C-O -H | ~533 eV |
| O(1s) | Hydrazone | C=O | ~531.5 - 532 eV |
| N(1s) | Azo | -N =N - | Single peak environment |
Note: These are representative values; actual binding energies can be influenced by molecular structure and calibration.
X-ray Diffraction Studies for Solid-State Structural Elucidation
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal X-ray diffraction would provide unambiguous evidence of the dominant tautomeric form in the solid state.
The analysis of the crystal structure reveals crucial information:
Bond Lengths : The C8-O bond length would be significantly shorter in the hydrazone form (indicative of a C=O double bond) compared to the azo form (C-O single bond). Similarly, the N-N bond length in the azo group (-N=N-) is shorter than in the hydrazone group (-NH-N=).
Proton Position : The location of the labile proton can be directly identified, confirming whether it is bonded to the oxygen atom (azo form) or a nitrogen atom (hydrazone form).
Molecular Conformation and Packing : XRD studies also elucidate the planarity of the molecule, intermolecular interactions such as hydrogen bonding and π-π stacking, and how the molecules are arranged in the crystal lattice.
For instance, structural studies of a related compound, 5-acetyl-8-hydroxyquinoline, show that it crystallizes in the monoclinic P21/c space group. A similar detailed analysis for this compound would definitively establish its solid-state conformation and the intermolecular forces that govern its crystal structure.
Determination of Crystal Structure and Molecular Conformation
While the crystal structure of the free ligand this compound has not been extensively reported, significant insights into its molecular conformation can be gleaned from the crystallographic analysis of its metal complexes. In a study involving rhenium(I) carbonyl complexes, the molecular structures of fac-[Re(CO)3(hq(1))(Im)] and fac-[Re(CO)3(hq(1))(N-MeIm)], where hq(1) represents the deprotonated form of this compound, were determined by single-crystal X-ray diffraction nih.govresearchgate.net.
These studies reveal that the this compound ligand coordinates to the rhenium center in a bidentate fashion through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. This coordination imposes a relatively planar conformation on the quinoline ring system. The phenylazo substituent is observed to adopt a trans configuration, which is the more stable isomeric form for azo compounds.
The phenyl ring of the azo moiety is typically twisted out of the plane of the quinoline ring to minimize steric hindrance. The degree of this torsion can be influenced by packing forces within the crystal lattice and the nature of other ligands present in the coordination sphere. The determination of these crystal structures provides invaluable experimental data on bond lengths, bond angles, and torsion angles, which collectively define the precise three-dimensional arrangement of the this compound ligand when bound to a metal ion.
Interactive Data Table: Crystallographic Data for a Related 8-Hydroxyquinoline Derivative
| Crystal Parameter | Value |
| Chemical Formula | C9H7NO |
| Molecular Weight | 145.16 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 6.620 (3) |
| b (Å) | 9.243 (4) |
| c (Å) | 11.070 (4) |
| β (°) | 90.718 (6) |
| Volume (ų) | 677.3 (5) |
| Z | 4 |
Definitive Characterization of Azo vs. Hydrazone Tautomerism in Crystalline State
The phenomenon of azo-hydrazone tautomerism is a critical aspect of the chemistry of arylazo hydroxy compounds. In the case of this compound, the molecule can theoretically exist in either the azo form (containing a -N=N- linkage) or the hydrazone form (containing a -NH-N=C< linkage and a keto group on the quinoline ring).
Spectroscopic and structural studies on related azo dyes derived from 8-hydroxyquinoline have provided definitive evidence for the predominant tautomeric form in the solid state. For instance, X-ray diffraction analysis of 5-(5-methylthiazol-2-yldiazenyl)-8-hydroxyquinoline has shown that this compound exists as the azo tautomer in its crystalline form nih.gov. This finding is significant as it suggests that the azo form is likely to be the more stable tautomer for 5-substituted azo derivatives of 8-hydroxyquinoline in the solid state.
The crystal structures of the aforementioned rhenium complexes of this compound also unequivocally show the ligand coordinated in its azo form nih.govresearchgate.net. The bond lengths within the azo linkage and the quinoline ring are consistent with the presence of a distinct N=N double bond and a phenolic C-O bond, rather than the C=O and N-N single bonds that would be characteristic of the hydrazone tautomer. The hydrogen atom is located on the oxygen atom of the hydroxyl group, further confirming the prevalence of the azo tautomer in the crystalline state, at least when coordinated to a metal ion. This experimental evidence from the solid state provides a clear picture of the preferred tautomeric form of this compound.
Theoretical and Computational Studies of 5 Phenylazo 8 Quinolinol Systems
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are a cornerstone in the theoretical investigation of 5-(phenylazo)-8-quinolinol systems, offering deep insights into their electronic and geometric makeup.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a prominent computational method used to determine the optimized molecular geometry of this compound and its derivatives. scispace.com By employing functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), researchers can calculate the ground state molecular structure. scispace.comwalisongo.ac.id These calculations have shown that the 8-hydroxyquinoline (B1678124) ring system in related molecules is essentially planar. researchgate.net
Vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. researchgate.netnih.gov The calculated vibrational frequencies are then compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. researchgate.netresearchgate.net For instance, in related azo dyes, DFT calculations have been used to analyze the vibrational bands corresponding to groups like NO₂ and S=O. walisongo.ac.id
Hartree-Fock (HF) Methods for Ground State Electronic Properties
The Hartree-Fock (HF) method, a foundational ab initio approach, is utilized to approximate the wave function and energy of the ground state of this compound. wikipedia.org This method treats electron-electron repulsion in an average way, providing a good starting point for more complex calculations. wikipedia.org HF, often used in conjunction with basis sets like 6-311G(d,p), allows for the calculation of fundamental electronic properties and optimized molecular geometries, which can then be compared with experimental findings and results from other computational methods like DFT. scispace.com
HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comschrodinger.com
For azo dyes derived from 8-hydroxyquinoline, DFT calculations have revealed low energy gaps, which correlate with the observed red shifts in their UV-Vis spectra. walisongo.ac.id This analysis helps in understanding the intramolecular charge transfer that can occur within the molecule. scispace.comirjweb.com
Table 1: Key Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |
| Electrophilicity Index (ω) | χ² / 2η | Quantifies the electrophilic character of a molecule. |
Prediction of Spectroscopic Parameters and Optical Properties
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) is a common method used to simulate UV-Vis absorption spectra, providing insights into electronic transitions. researchgate.net The calculated absorption maxima can be compared with experimental data to understand the nature of the electronic excitations, such as π → π* transitions. researchgate.net
Furthermore, these computational methods can predict other optical properties, including non-linear optical (NLO) behavior, by calculating parameters like dipole moment, polarizability, and hyperpolarizability. researchgate.netdntb.gov.ua
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations provide a dynamic picture of the system, allowing for the study of conformational changes and intermolecular interactions over time.
Investigation of Intermolecular and Intramolecular Interactions
MD simulations, in conjunction with DFT, are used to investigate the various non-covalent interactions that stabilize the structure of this compound and its aggregates. researchgate.netmdpi.com These interactions include hydrogen bonding, which can be both intramolecular (e.g., between the hydroxyl group and the quinoline (B57606) nitrogen) and intermolecular. scispace.commdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density and characterize the nature of these bonds. mdpi.com Such studies are crucial for understanding how these molecules interact with their environment and with other molecules, which is essential for applications in materials science and medicinal chemistry. mdpi.com
Understanding Mechanisms of Structural Deformation and Torsional Dynamics
Computational studies of this compound and related o-hydroxyazo dyes reveal that a primary mechanism of structural deformation is azo-hydrazone tautomerism. beilstein-journals.orgresearchgate.net This process involves the intramolecular migration of the phenolic proton from the hydroxyl group to one of the nitrogen atoms of the azo bridge. This results in an equilibrium between two distinct tautomeric forms: the Azo-enol form and the Quinone-hydrazone form.
Density Functional Theory (DFT) calculations are commonly employed to model these structures and predict their relative energies. researchgate.net These calculations help in understanding the energetic landscape of the tautomerization process and the potential energy barrier separating the two forms. While detailed studies on the specific torsional dynamics of this compound are not extensively documented, the rotation around the C-N and N-N bonds constitutes another degree of structural flexibility. The planarity of the molecule is crucial for its chromophoric properties, and computational methods can determine the preferred dihedral angles and rotational energy barriers.
Table 1: Comparison of Tautomeric Forms of this compound
| Feature | Azo-enol Tautomer | Quinone-hydrazone Tautomer |
| Functional Group (Quinoline) | Hydroxyl (-OH) | Carbonyl (C=O) |
| Linkage | Azo (-N=N-) | Hydrazone (-NH-N=C-) |
| H-atom Position | Bonded to Oxygen | Bonded to Nitrogen |
| Quinoline Ring System | Aromatic | Quinoid |
Cheminformatics and Machine Learning Applications in Molecular Design
Gaussian Processes in Virtual Screening and Property Prediction
Gaussian Processes (GP) have emerged as a powerful machine learning method in cheminformatics, particularly for the design and optimization of molecular systems like derivatives of this compound. github.io GP is a non-parametric, Bayesian regression technique that is highly effective for modeling complex, non-linear relationships in chemical data, especially when experimental data is scarce. arxiv.org One of its key advantages is the ability to provide not only a prediction for a given property but also a well-calibrated measure of uncertainty for that prediction. github.ionih.gov
In the context of designing new this compound derivatives, a GP model can be trained on a small, initial dataset of molecules for which a property of interest (e.g., absorption maximum, binding affinity, or electronic gap) has been determined either experimentally or through high-fidelity computation. The model learns a structure-property relationship based on a chosen molecular representation (such as molecular fingerprints or graph-based descriptors) and a kernel function that quantifies the similarity between molecules. neurips.cc
This trained GP model can then be used for virtual screening, rapidly predicting the properties for thousands of candidate molecules in a virtual library. researchgate.netfrontiersin.org The model's predictions and associated uncertainties can guide an active learning or Bayesian optimization workflow. nih.gov This allows for the intelligent selection of the most promising candidates for synthesis and testing, thereby accelerating the discovery of new molecules with desired characteristics while minimizing resource-intensive experiments. github.io
Table 2: Hypothetical Gaussian Process Model Output for Virtual Screening of this compound Derivatives
| Candidate Molecule ID | Predicted Property (e.g., HOMO-LUMO Gap in eV) | Uncertainty (Standard Deviation) | Acquisition Function Score |
| PAQ-001 (Training Data) | 2.54 | 0.00 | N/A |
| PAQ-002 (Training Data) | 2.89 | 0.00 | N/A |
| PAQ-101 (Virtual Library) | 2.31 | 0.15 | 0.85 |
| PAQ-102 (Virtual Library) | 2.75 | 0.22 | 0.67 |
| PAQ-103 (Virtual Library) | 2.45 | 0.09 | 0.91 |
| PAQ-104 (Virtual Library) | 2.95 | 0.31 | 0.55 |
Computational Approaches for Electron Transport Properties
Computational methods are essential for understanding and predicting the electron transport properties of this compound and its derivatives, which are of interest for applications in molecular electronics and organic light-emitting diodes (OLEDs). Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure that governs charge transport.
Studies on series of 5-(4'-substituted)phenylazo-8-hydroxyquinolines have shown that the electronic properties can be systematically tuned by altering the peripheral substituent on the phenyl ring. By introducing either electron-donating groups (e.g., -N(CH₃)₂) or electron-withdrawing groups (e.g., -F), it is possible to modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These frontier orbitals are critical for charge injection and transport in electronic devices.
For instance, electron-donating groups generally raise the HOMO energy level, facilitating hole injection, while electron-withdrawing groups can lower the LUMO energy, aiding electron injection. The HOMO-LUMO energy gap, which influences the optical and electronic characteristics of the material, is also significantly affected by these substitutions. Computational models can accurately predict these effects, allowing for the in silico design of molecules with optimized electron transport characteristics before their synthesis. These theoretical outcomes suggest that metal complexes formed by certain derivatives, such as 5-(4'-N,N-dimethylamino)phenylazo-8-hydroxyquinoline, should be considered as promising electron transport materials.
Table 3: Effect of Phenyl Ring Substituents on Calculated Electronic Properties of this compound Systems
| Substituent (R) at 4'-position | Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Predicted Impact on Electron Transport |
| -N(CH₃)₂ | Strong Electron-Donating | Increases Significantly | Increases Slightly | Enhanced Hole Injection/Transport |
| -C₂H₅ | Weak Electron-Donating | Increases | Increases Slightly | Moderate Enhancement of Hole Injection |
| -H | Neutral (Reference) | Baseline | Baseline | Baseline |
| -F | Weak Electron-Withdrawing | Decreases | Decreases | Enhanced Electron Injection/Transport |
Advanced Analytical Applications of 5 Phenylazo 8 Quinolinol and Its Metal Complexes
Development of Chemosensors and Optical Probes
The unique photophysical properties of 5-(Phenylazo)-8-quinolinol and its derivatives make them excellent candidates for the development of chemosensors and optical probes for metal ion detection. These sensors operate on principles of colorimetric and fluorometric sensing, offering high sensitivity and selectivity.
The fundamental design of chemosensors based on this compound involves the interaction between the analyte (metal ion) and the ligand, which results in a detectable change in the optical properties of the system. 8-Hydroxyquinoline (B1678124) itself is weakly fluorescent due to excited-state intermolecular proton transfer. However, upon chelation with metal ions, the rigidity of the molecule increases, leading to a significant enhancement in fluorescence emission. This "on-off" switching mechanism is a key principle in the design of fluorometric sensors.
Colorimetric sensing, on the other hand, relies on a visible color change upon complexation. For instance, new series of sensitive 8-hydroxyquinoline azo-compounds have been synthesized that produce distinct color changes in the presence of specific metal ions like Ni²⁺, with color shifts ranging from violet to orange. rsc.org This visual detection allows for rapid and straightforward qualitative and quantitative analysis. The interaction between the sensor and the metal ion often involves the nitrogen and hydroxyl groups of the quinoline (B57606) moiety. rsc.org
The selectivity and sensitivity of chemosensors can be significantly improved by modifying the ligand structure of this compound. Introducing different functional groups to the 8-hydroxyquinoline scaffold can fine-tune its affinity for specific metal ions. For example, the incorporation of a proline group into a 5-nitro-8-hydroxyquinoline structure was shown to increase its aqueous solubility and influence its biological activity. mdpi.com
Furthermore, the synthesis of various arylazoquinoline dyes allows for the study of their photo-physical and structural properties, which can be tailored for specific sensing applications. By strategically altering the substituents on the phenylazo group, researchers can modulate the electronic properties of the ligand, thereby influencing the stability and spectral characteristics of the resulting metal complexes. This targeted approach enables the development of highly selective and sensitive chemosensors for a variety of metal ions.
Preconcentration and Separation Techniques in Trace Analysis
The determination of trace levels of metal ions in environmental and biological samples often requires a preconcentration step to bring the analyte concentration to a level detectable by analytical instruments. This compound has proven to be an effective chelating agent for these purposes.
Solid phase extraction (SPE) is a widely used technique for the separation and preconcentration of trace metals. nih.govnih.gov Chelating resins based on this compound (5Ph8HQ) have been successfully employed for the extraction of various metal ions. nih.govresearchgate.net In this method, the resin selectively binds with the target metal ions in a sample solution, which are then eluted with a small volume of a suitable solvent, thereby achieving a high preconcentration factor.
For instance, a method utilizing 5Ph8HQ for the preconcentration of trace levels of Hg(II) from natural water samples demonstrated a preconcentration factor greater than 250. nih.govresearchgate.net The developed method showed quantitative recoveries of Hg(II) with a low limit of detection (LOD) of 0.21 pg mL⁻¹ and a relative standard deviation (RSD) between 3–6%. nih.govresearchgate.net Similarly, a new chromogenic reagent, 2-methyl-5-(4-carboxylphenylazo)-8-hydroxyquinoline, has been used for the solid phase extraction and determination of palladium, achieving an enrichment factor of 50. asianpubs.org
Table 1: Performance of this compound Based SPE for Metal Ion Preconcentration
| Analyte | Matrix | Preconcentration Factor | Limit of Detection (LOD) | Reference |
| Hg(II) | Natural Water | >250 | 0.21 pg mL⁻¹ | nih.gov |
| Palladium | Automobile Exhaust | 50 | 0.1 µg/L | asianpubs.org |
Understanding the adsorption dynamics and mechanism is crucial for optimizing the performance of chelating resins. Studies on the adsorption of Hg(II) by 5-(Phenylazo)-8-hydroxyquinoline have shown that the process is rapid, with total absorption occurring within the first 30 minutes of contact time. nih.govresearchgate.net The adsorption follows the Langmuir adsorption model, indicating a monolayer adsorption process. nih.govresearchgate.net
The affinity of the resin for different metal ions can be influenced by factors such as pH. For mercury, the affinity is high at a pH of 4, with limited interference from other metals except for Cu(II), which has shown a higher distribution coefficient. nih.govresearchgate.net The kinetics of the adsorption process for Hg(II) on a similar thiosemicarbazide-modified cellulose (B213188) adsorbent was found to fit a pseudo-second-order model, suggesting that the rate-limiting step is a chemical process. semanticscholar.org
Spectrophotometric and Spectrofluorimetric Quantification Methods
Following preconcentration, the quantification of metal ions is often carried out using spectrophotometric or spectrofluorimetric methods. These techniques are valued for their simplicity, sensitivity, and cost-effectiveness.
The formation of colored chelates between this compound derivatives and metal ions provides the basis for spectrophotometric determination. For example, the reaction of 2-methyl-5-(4-carboxylphenylazo)-8-hydroxyquinoline with palladium forms a colored chelate with a molar absorptivity of 2.15 × 10⁵ L mol⁻¹ cm⁻¹ at 510 nm. asianpubs.org This high molar absorptivity allows for the sensitive determination of palladium in the range of 0.01-0.6 μg/mL. asianpubs.org
Spectrofluorimetric methods offer even higher sensitivity for certain analytes. These methods are based on the measurement of the fluorescence of the metal-ligand complex or the quenching of fluorescence of a reagent. nih.govjapsonline.comjapsonline.com For instance, a spectrofluorimetric method for the determination of certain drugs involved measuring the fluorescence of cerium(III) produced in a reaction, with limits of detection in the nanogram per milliliter range. nih.gov
The choice between spectrophotometric and spectrofluorimetric methods depends on the specific analyte, the required sensitivity, and the potential for interference from the sample matrix. Both techniques, when coupled with effective preconcentration methods using this compound, provide powerful tools for trace metal analysis.
Method Development and Optimization for Metal Ions (e.g., Bi(III), Ga(III), In(III))
The spectrophotometric determination of metal ions using this compound is predicated on the formation of a metal-ligand complex that exhibits strong absorbance in the visible region of the electromagnetic spectrum. The development of a robust and reliable analytical method necessitates the systematic optimization of several key experimental parameters to achieve maximum sensitivity, selectivity, and reproducibility.
The primary factors that are typically optimized include the pH of the solution, the wavelength of maximum absorbance (λmax) of the metal complex, the concentration of the this compound reagent, reaction time, and temperature. The stoichiometry of the metal-ligand complex is also determined to understand the nature of the reaction.
For the determination of Bi(III), Ga(III), and In(III), a systematic approach is undertaken. Initially, the absorption spectra of the this compound reagent and its complexes with each metal ion are recorded over a range of wavelengths to identify the respective λmax values where the complex shows maximum absorbance and the reagent has minimal absorbance.
The effect of pH is a critical parameter, as it influences the protonation state of the ligand and the formation of the metal complex. The optimal pH for complex formation is determined by measuring the absorbance of the complex at its λmax over a wide pH range. This is typically achieved using a series of buffer solutions.
Furthermore, the influence of the reagent concentration is investigated to ensure complete complexation of the metal ion. A study of the reaction time and the stability of the formed complex is also crucial to establish the necessary incubation period before measurement and the timeframe within which accurate readings can be obtained. The effect of temperature on the complex formation is also assessed to determine if the reaction is favorable at room temperature or requires heating.
The stoichiometry of the complexes, which describes the molar ratio in which the metal and ligand combine, is often determined using methods such as the mole-ratio method or Job's method of continuous variation.
While specific experimental data for the direct application of this compound for the spectrophotometric determination of Bi(III), Ga(III), and In(III) is not extensively available in the public domain, the following table illustrates the typical optimized parameters that would be determined during method development, based on studies of similar azo derivatives of 8-hydroxyquinoline.
Optimized Parameters for the Spectrophotometric Determination of Metal Ions
| Parameter | Bi(III) | Ga(III) | In(III) |
|---|---|---|---|
| Optimal pH | 4.5 - 5.5 | 3.0 - 4.0 | 5.0 - 6.0 |
| λmax (nm) | 520 | 495 | 510 |
| Molar Ratio (Metal:Ligand) | 1:2 | 1:3 | 1:2 |
| Reagent Concentration (mol L⁻¹) | 2.0 x 10⁻⁴ | 1.5 x 10⁻⁴ | 1.8 x 10⁻⁴ |
| Reaction Time (min) | 15 | 20 | 10 |
| Temperature (°C) | 25 | 25 | 25 |
Strategies for Interference Mitigation and Masking in Complex Matrices
In the analysis of real-world samples, the presence of other ions can interfere with the accurate determination of the target metal ion. These interferences can be positive or negative, leading to erroneously high or low results, respectively. Therefore, a crucial aspect of method development is the investigation of the effect of potential interfering ions and the implementation of strategies to mitigate their impact.
The selectivity of the analytical method is assessed by determining the tolerance limit of various foreign ions. The tolerance limit is defined as the maximum concentration of the foreign ion that causes an error of not more than a specified percentage (e.g., ±2%) in the determination of the target analyte.
When significant interference is observed, several strategies can be employed. One of the most common and effective approaches is the use of masking agents. Masking agents are substances that form stable complexes with the interfering ions, preventing them from reacting with the primary chromogenic reagent, in this case, this compound. The choice of a suitable masking agent is critical; it must selectively complex with the interfering ion without affecting the reaction between the target metal ion and the reagent.
For instance, in the analysis of Bi(III), ions such as Fe(III), Cu(II), and Al(III) are common interferents. Masking agents like fluoride (B91410) ions can be used to complex with Al(III) and Fe(III), while thiosulfate (B1220275) can be effective in masking Cu(II).
Similarly, for the determination of Ga(III) and In(III), which often coexist in geological and industrial samples, selective masking is essential. For example, the interference of Fe(III) can be mitigated by the addition of reducing agents like ascorbic acid, which converts Fe(III) to Fe(II), a less interfering species. The use of cyanide as a masking agent can be effective for a range of divalent cations.
The following table provides examples of potential interfering ions and suitable masking agents that could be employed in the spectrophotometric determination of Bi(III), Ga(III), and In(III) using an 8-hydroxyquinoline-based ligand.
Interference Mitigation and Masking Agents
| Target Metal Ion | Potential Interfering Ion | Common Masking Agent(s) |
|---|---|---|
| Bi(III) | Fe(III) | Fluoride, Ascorbic Acid |
| Cu(II) | Thiosulfate, Thiourea | |
| Al(III) | Fluoride, Tartrate | |
| Ga(III) | Fe(III) | Ascorbic Acid, Cyanide |
| Al(III) | Fluoride | |
| Cu(II) | Thiourea | |
| In(III) | Fe(III) | Fluoride, Ascorbic Acid |
| Ga(III) | pH control, Selective extraction | |
| Zn(II) | Cyanide |
In addition to chemical masking, other strategies for interference mitigation include pH adjustment to exploit the differences in the pH ranges for complex formation between the target and interfering ions, and the use of derivative spectrophotometry, which can help to resolve overlapping spectra. In some cases, separation techniques such as solvent extraction or solid-phase extraction may be employed prior to spectrophotometric determination to isolate the analyte of interest from the interfering matrix components. The successful application of this compound in complex matrices hinges on the careful selection and optimization of these interference mitigation strategies to ensure the accuracy and reliability of the analytical results.
Applications in Advanced Materials Science and Catalysis
Optoelectronic and Photonic Materials
The compound's conjugated system and its ability to form stable metal complexes make it a candidate for developing new molecular materials with specific electronic and optical properties.
Conjugated systems, characterized by alternating single and double bonds, allow for the delocalization of π-electrons across the molecule. nih.gov This delocalization is fundamental to the electronic and optical properties of organic materials used in electronic devices. nih.gov Derivatives of 5-(Phenylazo)-8-quinolinol are investigated for their potential integration into such systems. The extended conjugation provided by the phenylazo and quinoline (B57606) moieties is a key feature. These conjugated systems have been widely utilized in components for molecular electronic devices.
Research has focused on designing new molecular materials based on 5-(4'-substituted)phenylazo-8-hydroxyquinolines with the goal of enhancing their electronic properties for use in photonic devices. nih.gov The synthesis of various derivatives allows for the fine-tuning of these properties. For instance, the introduction of different substituent groups on the phenyl ring can alter the electronic characteristics of the entire molecule, making these compounds versatile building blocks for advanced materials. nih.gov
Metal complexes of this compound derivatives have been a primary focus of research for their electron transport capabilities. nih.gov The formation of complexes with metals like Zinc (Zn) and Aluminium (Al) can modulate the electronic behavior of the ligand. nih.gov A study on a series of 5-(4'-substituted)phenylazo-8-hydroxyquinoline ligands and their corresponding Zn(II) and Al(III) complexes was conducted to design materials with enhanced electron transport properties. nih.gov
Cyclic voltammetry measurements on these complexes have provided insights into their redox behavior. Specifically, a complex featuring a 4'-N,N-dimethylamino substituent demonstrated a reversible electron transfer process. nih.gov This finding, supported by theoretical calculations, suggests that metal complexes of 5-(4'-N,N-dimethylamino)phenylazo-8-hydroxyquinoline are promising candidates for use as electron transport materials in photonic device applications. nih.gov The luminescence properties of these complexes are also of interest, with certain Zn and Al complexes exhibiting luminescence at 620 nm and 600 nm, respectively. nih.gov
Dye Chemistry and Advanced Pigments
The inherent chromophoric nature of the azo group makes this compound and its derivatives potent dyes. Their application on synthetic fibers and the tunability of their color properties are areas of active investigation.
Derivatives of this compound have been synthesized and evaluated as disperse dyes for polyester (B1180765) (PET) fabrics. semanticscholar.orgresearchgate.net The smaller molecular size of certain 8-hydroxyquinoline-based azo dyes can be advantageous for penetrating the compact structure of PET fibers. semanticscholar.org In one study, two novel dyes, 5-(6-nitrotoluenephenylazo)-8-hydroxyquinoline and 5-(4-chlorophenylazo)-8-hydroxyquinoline, were synthesized and applied to PET fabric. semanticscholar.orgresearchgate.net
The dyed fabrics were tested for color fastness to washing, rubbing, light, and perspiration. The results indicated a good affinity of the dyes for the PET fabric, with moderate to excellent fastness properties. semanticscholar.orgresearchgate.net These promising results suggest that 8-hydroxyquinoline-based azo dyes could be potential candidates to meet the demands of the textile industry for dyeing PET fabrics. semanticscholar.orgresearchgate.net Another study involving an 8-hydroxyquinoline-based dye coupled with a diazonium salt from 1-Naphthylamine also reported good to excellent fastness properties on PET fabric. rsc.orgmdpi.com
Table 1: Color Fastness Properties of 8-Hydroxyquinoline-Based Azo Dyes on PET Fabric
| Dye | Fastness to Washing | Fastness to Rubbing | Fastness to Perspiration | Fastness to Light |
|---|---|---|---|---|
| 5-(6-nitrotoluenephenylazo)-8-hydroxyquinoline | Good to Excellent | Very Good | Very Good | Moderate |
| 5-(4-chlorophenylazo)-8-hydroxyquinoline | Good to Excellent | Very Good | Very Good | Moderate |
| 8-hydroxyquinoline-azo-1-Naphthylamine | Moderate to Excellent | Good | Moderate to Excellent | Not Specified |
Data compiled from multiple studies. semanticscholar.orgresearchgate.netrsc.orgmdpi.com
The color of this compound dyes is directly related to their molecular structure and the surrounding solvent environment, a phenomenon known as solvatochromism. mdpi.com The electronic properties of substituents on the phenylazo ring significantly influence the dye's absorption spectrum. Electron-withdrawing groups, such as a nitro group (NO₂), can cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted or electron-donating groups. mdpi.comnih.gov
The solvatochromic behavior of several phenylazoquinolin-8-ol dyes has been studied in various solvents of differing polarities. mdpi.comnih.gov Generally, a bathochromic shift is observed as the polarity of the solvent increases. nih.gov This is attributed to the differential stabilization of the ground and excited states of the dye molecule by the solvent. The chemical nature of the substituents and the solvent's characteristics are key factors governing the observed solvatochromic properties. nih.gov Furthermore, these dyes exhibit pH-dependent color changes; for example, derivatives have been observed to be yellow in acidic media and shift to orange or purple in basic media, suggesting their potential use as acid-base indicators. mdpi.com
Table 2: Solvatochromic Data for Phenylazoquinolin-8-ol Dyes
| Solvent | Polarity | Absorption Maxima (λmax, nm) for HQ-01 (Unsubstituted) | Absorption Maxima (λmax, nm) for HQ-02 (Nitro-substituted) |
|---|---|---|---|
| Dichloromethane | Low | 410 | 490 |
| Acetone | Medium | 420 | 500 |
| Ethanol (B145695) | High | 430 | 510 |
| Methanol | High | 430 | 510 |
| Dimethyl sulfoxide | High | 440 | 530 |
HQ-01 and HQ-02 are representative phenylazoquinolin-8-ol dyes. Data is illustrative of trends reported in the literature. mdpi.comnih.gov
Photocatalytic Systems
Photocatalysis is a process where a semiconductor material, upon absorbing light, generates electron-hole pairs that drive redox reactions to degrade pollutants. nih.gov Azo dyes are often the subject of studies on photocatalytic degradation due to their prevalence in industrial wastewater. nih.govnih.govmdpi.com Materials like titanium dioxide (TiO₂) are commonly used as photocatalysts to break down these dyes into less harmful substances. nih.govnih.gov
While there is extensive research on the photocatalytic degradation of azo dyes, including the broader class of quinoline azo dyes, the available literature from the conducted searches does not specify the use of this compound or its direct derivatives as a component within a photocatalytic system, for example, acting as a photosensitizer or as the catalyst itself. Research in this area has primarily focused on the compound as a target for degradation rather than as an active agent in photocatalysis. nih.govmdpi.comnih.govmdpi.com However, related compounds, such as a cobalt(II)-8-hydroxyquinoline-5-sulfonic acid complex, have been used to create nanocatalytic reaction platforms, indicating the potential for quinoline derivatives in catalysis. rsc.org
Research on Photocatalytic Degradation of Organic Pollutants by Azo Dye Systems
The photocatalytic degradation of azo dyes, a major class of organic pollutants in industrial wastewater, has been widely studied using various semiconductor photocatalysts. uaeu.ac.ae These studies provide a framework for understanding the potential photocatalytic activity of related compounds such as this compound. The core principle involves the use of a photocatalyst, typically a semiconductor material like titanium dioxide (TiO₂), which, upon activation by light, initiates the degradation of the dye molecule. researchgate.netacs.org
Research has demonstrated the effective degradation of numerous azo dyes using different photocatalytic systems. For instance, the degradation of Congo red, a well-known toxic azo dye, has been successfully achieved using transition-metal-doped tungsten and molybdenum carbides under simulated sunlight. acs.org Similarly, the photocatalytic potential of bimetallic Cu-Ni/TiO₂ photocatalysts has been explored for the degradation and mineralization of Methyl Orange under visible light irradiation. nih.gov In another study, γ-Fe₂O₃ modified TiO₂ nanoparticles showed remarkable efficiency, achieving approximately 95% degradation of the azo dye Navy Blue HE2R within the first 15 minutes of UV exposure. nih.gov
The efficiency of these systems is often evaluated by monitoring the decolorization of the dye solution and the reduction in total organic carbon (TOC). nih.govmq.edu.au The degradation kinetics are frequently found to follow a pseudo-first-order model. researchgate.net The table below summarizes findings from various studies on the photocatalytic degradation of different azo dyes, highlighting the diversity of catalysts and conditions employed.
Table 1: Examples of Photocatalytic Degradation of Various Azo Dyes
| Azo Dye | Photocatalyst | Light Source | Key Findings |
|---|---|---|---|
| Methyl Orange | Cu-Ni/TiO₂ | Visible Light | Achieved 100% removal and ~90% COD removal in 90 minutes. nih.gov |
| Congo Red | Transition-Metal-Doped Tungsten and Molybdenum Carbides | Simulated Sunlight | Demonstrated effective decomposition of the dye. acs.org |
| Navy Blue HE2R | γ-Fe₂O₃:TiO₂ | UV Light | Resulted in ~95% degradation of the dye in the first 15 minutes. nih.gov |
| Reactive Violet 5 | Fe-doped TiO₂ | Visible Light (Blue LED) | Complete decolorization was achieved in about 2 hours under optimal conditions. mdpi.com |
| Food Black 1 | ZnO Nanoparticles | UV Light | Investigated the degradation and detoxification of the dye. researchgate.net |
Proposed Mechanisms of Photocatalytic Activity
The photocatalytic degradation of azo dyes is a complex process initiated by the absorption of photons by a semiconductor photocatalyst, leading to the generation of electron-hole pairs (e⁻/h⁺). acs.org This fundamental step sets off a series of redox reactions that produce highly reactive oxygen species (ROS), which are primarily responsible for the breakdown of the organic dye molecules. uaeu.ac.ae
The generally accepted mechanism for heterogeneous photocatalysis involving a semiconductor like TiO₂ can be outlined as follows:
Photoexcitation: When the photocatalyst is irradiated with light of energy equal to or greater than its bandgap, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the valence band. acs.org
Photocatalyst + hν → e⁻ (CB) + h⁺ (VB)
Generation of Reactive Oxygen Species: The photogenerated electrons and holes migrate to the surface of the catalyst and react with adsorbed water molecules and oxygen to produce various reactive species.
The holes (h⁺) in the valence band are powerful oxidizing agents and can react with water or hydroxide (B78521) ions to form hydroxyl radicals (•OH). nih.gov h⁺ + H₂O → •OH + H⁺ h⁺ + OH⁻ → •OH
The electrons (e⁻) in the conduction band can react with molecular oxygen to form superoxide (B77818) radical anions (O₂•⁻). nih.gov e⁻ + O₂ → O₂•⁻
Degradation of Azo Dye: The highly reactive species, particularly the hydroxyl radicals, attack the azo dye molecules. This attack can lead to the cleavage of the chromophoric azo bond (–N=N–), resulting in the decolorization of the solution. researchgate.net Subsequent reactions with ROS lead to the progressive breakdown of the aromatic intermediates into smaller organic molecules, and ideally, complete mineralization to carbon dioxide, water, and inorganic ions. uaeu.ac.ae
Mechanistic studies have identified O₂•⁻, h⁺, and •OH as the major active species in the degradation of azo dyes like methyl orange. nih.gov The degradation process can proceed through various pathways, including hydroxylation of the aromatic rings and cleavage of the C-N and N=N bonds. The specific intermediates formed depend on the structure of the azo dye and the reaction conditions. uaeu.ac.ae For quinoline-based structures, it has been reported that superoxide radicals can attack the pyridine (B92270) ring, while hydroxyl radicals tend to attack the benzene (B151609) ring. researchgate.net
Mechanistic Insights into Biological Activity in Vitro
Chelation-Mediated Biological Effects at the Molecular Level
The ability of 5-(Phenylazo)-8-quinolinol to bind with metal ions is a cornerstone of its biological activity. This chelation can significantly alter the bioavailability and reactivity of essential metal ions within a biological system, thereby impacting various cellular functions.
Investigation of Metal Ion Sequestration and its Impact on Biochemical Pathways
The 8-hydroxyquinoline (B1678124) scaffold of this compound acts as a bidentate ligand, forming stable complexes with a variety of divalent and trivalent metal ions, such as copper(II), zinc(II), nickel(II), cobalt(II), manganese(II), and iron(III) nih.govasianpubs.org. The formation of these metal chelates is a critical first step in its mechanism of action. By sequestering these essential metal ions, this compound can disrupt the function of metalloenzymes that are vital for numerous biochemical pathways.
Metalloenzymes play crucial roles in cellular respiration, DNA synthesis, and detoxification of reactive oxygen species. For instance, the disruption of iron homeostasis can inhibit enzymes involved in the electron transport chain, while the sequestration of zinc can inactivate zinc-finger proteins essential for DNA transcription and repair. The biological activity of 8-hydroxyquinoline derivatives is often linked to their ability to inhibit these metallic prosthetic groups of microbial enzymes nih.gov.
Exploration of Effects on Cellular Processes and Biomolecular Interactions
The chelation of metal ions by this compound can lead to a cascade of effects on various cellular processes. The formation of lipophilic metal complexes can facilitate the transport of the compound across cell membranes, leading to altered intracellular metal concentrations. This disruption of metal homeostasis is a key factor in its cytotoxicity towards microbial cells nih.gov.
Furthermore, the metal complexes of 8-hydroxyquinoline derivatives have been shown to interact with biomolecules such as DNA. These interactions can occur through intercalation or groove binding, potentially leading to the inhibition of DNA replication and transcription. While direct evidence for this compound is limited, studies on similar 8-hydroxyquinoline derivatives suggest this as a plausible mechanism of action.
Molecular Mechanisms of Antimicrobial Action In Vitro
The antimicrobial properties of this compound and its metal chelates have been a subject of interest. The mechanisms underlying its antibacterial and antifungal activities are thought to be a combination of metal chelation and other direct interactions with microbial cells.
Studies on Inhibition of Bacterial Growth at the Cellular or Subcellular Level
The antibacterial activity of this compound is believed to stem from its ability to disrupt essential bacterial processes. As previously mentioned, the chelation of metal ions is a primary mechanism. By depriving bacteria of essential micronutrients like iron, zinc, and copper, the compound can inhibit the activity of key bacterial enzymes involved in metabolism and growth.
Moreover, the lipophilicity of the compound, enhanced by the phenylazo group, may allow it to penetrate the bacterial cell wall and membrane. This could lead to a disruption of membrane potential and integrity, causing leakage of intracellular components and ultimately cell death. While specific studies on the membrane-disrupting effects of this compound are not extensively documented, this is a known mechanism for other 8-hydroxyquinoline derivatives.
Table 1: In Vitro Antibacterial Activity of a Related Azo-Substituted 8-Hydroxyquinoline Derivative and its Metal Chelates
| Compound | Zone of Inhibition (mm) against S. aureus | Zone of Inhibition (mm) against E. coli |
| 5-(4-N,N-Diphenylaminosulfonyl phenylazo)-8-hydroxyquinoline (PSQ) | 18 | 16 |
| Cu(II)-PSQ Chelate | 25 | 22 |
| Ni(II)-PSQ Chelate | 22 | 20 |
| Co(II)-PSQ Chelate | 20 | 18 |
| Mn(II)-PSQ Chelate | 19 | 17 |
| Zn(II)-PSQ Chelate | 21 | 19 |
| Data is illustrative and based on findings for structurally similar compounds asianpubs.org. |
Investigations into Antifungal Activity Mechanisms In Vitro
The antifungal action of this compound is also closely linked to its metal-chelating properties. Fungi, like bacteria, rely on a delicate balance of metal ions for their growth and virulence. By sequestering these ions, the compound can inhibit critical fungal enzymes.
Research on other 8-hydroxyquinoline derivatives has suggested that a non-chelating mechanism may also contribute to their fungitoxicity researchgate.net. This could involve direct interactions with fungal cell wall components or disruption of the cell membrane. The presence of the azo group in this compound might influence its ability to interact with these fungal-specific structures. Some studies on substituted 8-quinolinol sulfonic acids have indicated that intramolecular synergism could enhance their antifungal activities researchgate.net.
Table 2: In Vitro Antifungal Activity of a Related Azo-Substituted 8-Hydroxyquinoline Derivative and its Metal Chelates
| Compound | Zone of Inhibition (mm) against A. niger | Zone of Inhibition (mm) against C. albicans |
| 5-(4-N,N-Diethylamino sulfonyl phenylazo)-8-hydroxyquinoline (DSAQ) | 20 | 18 |
| Cu(II)-DSAQ Chelate | 28 | 25 |
| Ni(II)-DSAQ Chelate | 24 | 22 |
| Co(II)-DSAQ Chelate | 22 | 20 |
| Mn(II)-DSAQ Chelate | 21 | 19 |
| Zn(II)-DSAQ Chelate | 23 | 21 |
| Data is illustrative and based on findings for structurally similar compounds scispace.com. |
Structure-Activity Relationships in Biological Contexts
The biological activity of 8-hydroxyquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline (B57606) ring. In the case of this compound, the phenylazo group at the 5-position plays a significant role in determining its biological profile.
The introduction of the azo linkage and the phenyl ring can influence the compound's lipophilicity, which in turn affects its ability to cross biological membranes. A more lipophilic compound may exhibit enhanced antimicrobial activity due to better penetration into microbial cells.
Furthermore, the electronic properties of the phenylazo substituent can modulate the chelating ability of the 8-hydroxyquinoline core. Electron-withdrawing or electron-donating groups on the phenyl ring could alter the electron density on the nitrogen and oxygen atoms involved in chelation, thereby affecting the stability of the metal complexes formed. This, in turn, would impact the biological activity. Structure-activity relationship studies on various 8-hydroxyquinoline derivatives have consistently shown that substitutions at the 5- and 7-positions are critical for their antimicrobial potency nih.gov. The presence of the bulky phenylazo group at the 5-position is likely to have a profound effect on the molecule's interaction with its biological targets.
Correlation of this compound Chemical Structure with Observed In Vitro Activities
The biological activity of 8-hydroxyquinoline derivatives is intrinsically linked to their chemical structure, with the substituent at the 5-position playing a pivotal role in modulating their potency and spectrum of action. For this compound, several key structural features are believed to contribute to its in vitro biological activities.
The core 8-hydroxyquinoline moiety is a known metal chelator, and this property is often implicated in its mechanism of action. The hydroxyl group at the C8 position and the nitrogen atom in the quinoline ring can form stable complexes with various metal ions that are essential for the survival and proliferation of microbial and cancer cells. By sequestering these metal ions, the compound can disrupt critical enzymatic functions and cellular processes.
While specific in vitro activity data for this compound is not extensively documented in publicly available literature, the broader class of 5-substituted 8-hydroxyquinolines provides valuable insights. Studies on various analogues have demonstrated that the nature of the substituent at the 5-position dictates the biological outcome. For instance, the introduction of electron-withdrawing groups has been shown to enhance anticancer activity in some 8-hydroxyquinoline derivatives. Conversely, bulky substituents at this position can sometimes lead to a decrease in activity, potentially due to steric hindrance at the target site.
The azo bridge (-N=N-) in this compound introduces a planar, rigid structure that can facilitate intercalation with DNA or interaction with specific enzyme active sites. Azo compounds have been investigated for a range of biological activities, and their ability to undergo enzymatic reduction in biological systems can lead to the formation of reactive intermediates.
Table 1: In Vitro Antimicrobial Activity of Selected 5-Substituted 8-Hydroxyquinoline Derivatives
| Compound | Substituent at C5 | Test Organism | Activity (MIC µg/mL) |
| 8-Hydroxyquinoline | -H | Staphylococcus aureus | 6.25 |
| 5-Chloro-8-hydroxyquinoline | -Cl | Staphylococcus aureus | 3.12 |
| 5-Nitro-8-hydroxyquinoline | -NO₂ | Staphylococcus aureus | 1.56 |
| 5,7-Dichloro-8-hydroxyquinoline | -Cl (and -Cl at C7) | Staphylococcus aureus | 0.78 |
Note: This table presents illustrative data for comparative purposes and does not include this compound due to a lack of specific publicly available data.
Rational Design of Derivatives for Modulating Specific Biological Mechanisms
The understanding of the structure-activity relationships of this compound and its congeners provides a strategic framework for the rational design of new derivatives with enhanced or more specific biological activities. The goal of such design is to optimize the therapeutic potential of the 8-hydroxyquinoline scaffold.
One key strategy involves the modification of the phenyl ring of the phenylazo moiety. The introduction of various substituents, such as electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -NO₂, -CF₃) groups, at different positions (ortho, meta, para) of the phenyl ring can systematically alter the electronic properties and lipophilicity of the entire molecule. This, in turn, can modulate the compound's interaction with its biological targets. For example, enhancing lipophilicity might improve cell membrane penetration, which is crucial for targeting intracellular pathogens or organelles.
Another approach focuses on modifying the azo linkage itself. While synthetically challenging, the replacement of the azo bridge with other linkers, such as an amide or an ether linkage, could help to elucidate the specific contribution of the azo group to the observed biological activity. This could also lead to derivatives with different metabolic stabilities.
Furthermore, modifications at other positions of the 8-hydroxyquinoline ring, in conjunction with the 5-phenylazo group, could lead to synergistic effects. For instance, the introduction of small alkyl groups at the C2 or C7 positions could influence the steric and electronic properties of the molecule, potentially leading to enhanced and more selective biological activity.
The design of hybrid molecules is another promising avenue. This involves covalently linking the this compound scaffold to another pharmacophore known to have a specific biological activity. This can result in a dual-acting agent with a potentially novel mechanism of action or an improved therapeutic index.
Table 2: Proposed Modifications for the Rational Design of this compound Derivatives
| Modification Strategy | Rationale | Potential Outcome |
| Substitution on the phenyl ring | Modulate electronic properties and lipophilicity | Enhanced potency, improved cell penetration, altered target specificity |
| Alteration of the azo bridge | Investigate the role of the linker and metabolic stability | Elucidation of mechanism, improved pharmacokinetic profile |
| Substitution at other positions on the quinoline ring | Induce synergistic effects and fine-tune molecular properties | Increased activity and selectivity |
| Creation of hybrid molecules | Combine pharmacophores for dual action | Novel mechanisms of action, broader therapeutic applications |
Through these rational design strategies, it is possible to systematically explore the chemical space around the this compound scaffold to develop new compounds with optimized in vitro biological activities for potential therapeutic applications.
Q & A
Q. How to evaluate environmental impacts of this compound waste in laboratory settings?
- Methodological Answer : Follow protocols for hazardous waste segregation (e.g., acidic vs. organic residues). Toxicity testing using Daphnia magna or algal bioassays assesses ecotoxicological risks. Advanced oxidation processes (AOPs), such as Fenton reactions, degrade aromatic amines generated during decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
